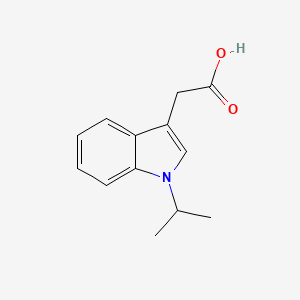
(1-Isopropyl-1H-indol-3-yl)acetic acid
Descripción general
Descripción
(1-Isopropyl-1H-indol-3-yl)acetic acid, also known as IPA-IAA, is a plant growth regulator that is widely used in scientific research. It is a naturally occurring auxin that is found in many plants, and has been used for decades to study the effects of auxin on plant growth and development. IPA-IAA has been used in a variety of scientific research applications, including plant hormone regulation, plant-pathogen interactions, and plant tissue culture.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties and Synthesis
(1-Isopropyl-1H-indol-3-yl)acetic acid and its derivatives have been studied for their anti-inflammatory properties. For example, a series of substituted indole-acetic acids were synthesized and examined for their potential anti-inflammatory and ulcerogenic effects. One notable compound, etodolic acid, was found to be particularly effective against chronic inflammation models and exhibited relatively low acute ulcerogenic potential in rats (Martel et al., 1976). Additionally, indole-imidazolidine derivatives, which include indole structures, have been reported to possess anti-inflammatory and analgesic activities, suggesting the potential utility of these compounds in the management of inflammation and pain (Guerra et al., 2011).
Plant Growth and Development
Indole-acetic acid, a close derivative, plays a crucial role in plant growth and development. Studies have shown its application in enhancing the rooting of cuttings, as seen in guava cultivation in Cuba (Ramos-Hernández et al., 2014). Moreover, the application of indole-acetic acid has been shown to alleviate copper toxicity in spinach seedlings by enhancing antioxidant systems and nitrogen metabolism, suggesting a potential role in mitigating heavy metal stress in plants (Gong et al., 2019).
Cancer Therapeutics
Indole-acetic acid derivatives have been explored for their potential use in cancer therapeutics. For example, indole-3-acetic acid has been studied as a therapeutic agent in liver cancer, showing the potential to induce tumor regression when activated by light (Park et al., 2009).
Microbial Interaction and Biodegradation
The interaction between indole-acetic acid and microbes has been a subject of study, highlighting the bacterial catabolism of this compound. Certain bacteria can degrade indole-acetic acid, which has implications in understanding its presence and role in various environments, including its impact on plant growth and microbial ecology (Laird et al., 2020).
Propiedades
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-8-10(7-13(15)16)11-5-3-4-6-12(11)14/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAMIIYSHWIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




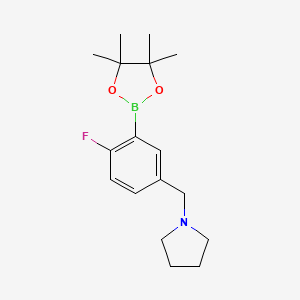

![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)
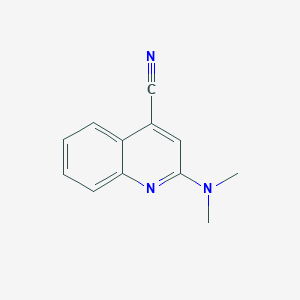

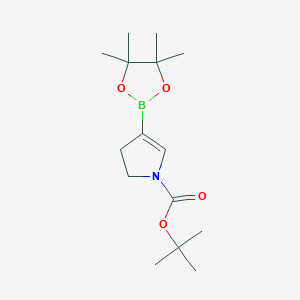
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
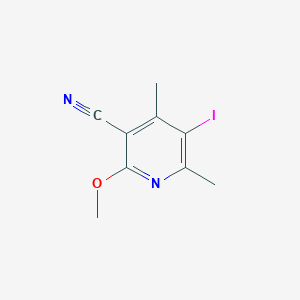
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
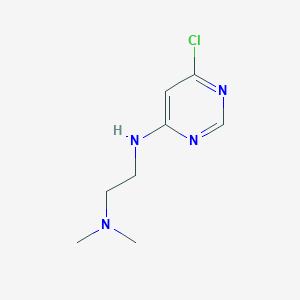
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
